REACTION_CXSMILES
|
C(N)C1C=CC=CC=1.C([C:12]([F:23])([F:22])[C:13]1[N:14]=[CH:15][C:16]([C:19]([OH:21])=[O:20])=[N:17][CH:18]=1)(O)=O.P(=O)(O)(O)O.[OH-].[Na+].C(OC(C)C)(=O)C.Cl>C1(C)C=CC=CC=1.O>[F:23][CH:12]([F:22])[C:13]1[N:14]=[CH:15][C:16]([C:19]([OH:21])=[O:20])=[N:17][CH:18]=1 |f:3.4|
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
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Name
|
5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid
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Quantity
|
110 g
|
Type
|
reactant
|
Smiles
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C(=O)(O)C(C=1N=CC(=NC1)C(=O)O)(F)F
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Name
|
|
Quantity
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460 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
121 mL
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
|
Quantity
|
140 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
412 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
210 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Type
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CUSTOM
|
Details
|
stirring the mixture at 110° C. for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
an aqueous sodium hydroxide solution (5 M, 127 mL), and the aqueous layer was separated
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Type
|
TEMPERATURE
|
Details
|
the reaction was cooled to room temperature
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred at 110° C. for 22 h
|
Duration
|
22 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
a filter
|
Type
|
WASH
|
Details
|
the filter was rinsed with isopropyl acetate (137 mL)
|
Type
|
CUSTOM
|
Details
|
After phase separation of the obtained mixture
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was re-extracted with isopropyl acetate (550 mL)
|
Type
|
CUSTOM
|
Details
|
The obtained two organic layers
|
Type
|
WASH
|
Details
|
washed six times with water (165 mL each)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with isopropyl acetate (550 mL)
|
Type
|
CUSTOM
|
Details
|
obtained
|
Type
|
CONCENTRATION
|
Details
|
two organic layers, concentration at 50° C. under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
cooling the residue (about 93 mL) to 20° C.
|
Type
|
ADDITION
|
Details
|
followed by addition of n-heptane (155 mL) over 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to −10° C
|
Type
|
FILTRATION
|
Details
|
The precipitated solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with n-heptane (53 mL)
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1N=CC(=NC1)C(=O)O)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.1 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |